2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide
Description
The compound “2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide” is a quinoline-based acetamide derivative with a 4-methylbenzoyl substituent at position 3 of the quinolinone core and an N-linked 4-isopropylphenyl group. Its structure combines a planar quinolinone scaffold with aromatic and aliphatic substituents, which may influence its physicochemical properties, such as solubility, melting point, and intermolecular interactions.
Properties
IUPAC Name |
2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O3/c1-18(2)20-12-14-22(15-13-20)29-26(31)17-30-16-24(27(32)21-10-8-19(3)9-11-21)28(33)23-6-4-5-7-25(23)30/h4-16,18H,17H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGIGFUQUQPYIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, where the quinoline derivative reacts with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate product with 4-(propan-2-yl)aniline in the presence of acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and acetamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial cell wall synthesis or interfere with cancer cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares a quinolinone core with several derivatives reported in the literature. Key structural variations among analogs include:
Key Observations :
- Substituent Bulk and Polarity : The 4-methylbenzoyl group in the target compound introduces aromaticity and moderate polarity compared to the benzenesulfonyl group in ’s analog, which may enhance hydrogen-bonding capacity due to the sulfonyl group’s electronegativity .
Physicochemical Properties
- Melting Points: Quinolinone derivatives with alkyl chains (e.g., 3i in ) exhibit high melting points (>250°C), attributed to strong intermolecular hydrogen bonding and van der Waals interactions. The target compound’s 4-methylbenzoyl group may similarly promote crystal packing stability .
- Solubility : The benzenesulfonyl group in ’s compound could enhance aqueous solubility compared to the target’s 4-methylbenzoyl group due to its polar nature. However, the isopropylphenyl acetamide in the target compound may offset this by increasing hydrophobicity .
Functional Comparisons
- In contrast, ’s benzenesulfonyl group could target sulfonamide-sensitive enzymes .
- Hydrogen-Bonding Patterns: The quinolinone core facilitates hydrogen-bond donor/acceptor interactions. The target compound’s 4-methylbenzoyl group may form weaker hydrogen bonds compared to ’s sulfonyl group, influencing crystal packing and stability .
Biological Activity
The compound 2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a member of the quinoline family, which has garnered attention for its potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 426.5 g/mol. The structure features a quinoline core substituted with a methylbenzoyl group and an isopropylphenylacetamide moiety , contributing to its unique biological properties.
Anticancer Properties
Research indicates that quinoline derivatives exhibit significant anticancer activity . For instance, compounds similar to this compound have shown notable cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-[3-(4-methylbenzoyl)... | MCF-7 | 5.0 | Induces apoptosis via caspase activation |
| 2-[3-(4-methylbenzoyl)... | HL-60 | 3.5 | Inhibits proliferation and induces DNA damage |
| 2-Ethyl-3-methylidene... | HUVEC | >10 | Selectively toxic to cancer cells |
Studies have demonstrated that this compound can inhibit cell proliferation and induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and the induction of DNA damage .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- DNA Interaction : Its structure allows for interactions with DNA, leading to strand breaks and subsequent apoptosis.
- Multidrug Resistance Modulation : Some studies suggest that it may influence the expression of transporters associated with drug resistance in cancer cells .
Case Studies
Several studies highlight the biological activity of compounds related to this compound:
- Study on Cytotoxicity : A recent study evaluated a series of quinoline derivatives for their cytotoxic effects against MCF-7 and HL-60 cell lines. The results showed that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics, indicating enhanced efficacy .
- Structure–Activity Relationship (SAR) : Research focused on understanding how different substituents on the quinoline core affect biological activity. Substituents that enhance lipophilicity were found to improve anticancer properties significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
